REACTION_CXSMILES
|
[CH:1]1([C:4](=[O:10])[CH2:5][CH2:6][N:7](C)[CH3:8])[CH2:3][CH2:2]1.CN>C1C=CC=CC=1>[CH:1]1([C:4](=[O:10])[CH2:5][CH2:6][NH:7][CH3:8])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CCN(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution for 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(CCNC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |